1-{[(tert-butyldimethylsilyl)imino](methyl)oxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate
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Overview
Description
1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate is a complex organic compound with a unique structure that combines elements of imidazole, silyl, and sulfonate groups
Preparation Methods
The synthesis of 1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves multiple steps. One common method includes the reaction of tert-butyldimethylsilyl chloride with an imidazole derivative in the presence of a base such as imidazole or dimethylformamide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: It can be used in the modification of biomolecules for various biochemical assays.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its ability to act as a silylating agent, facilitating the protection of hydroxyl and amino groups in organic molecules. The silyl group can be easily removed under mild conditions, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable silyl-protected intermediates .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyl chloride: Used as a silylating agent but lacks the imidazole and sulfonate groups.
Trimethylsilyl chloride: Another silylating agent with different reactivity and stability profiles.
tert-Butyldiphenylsilyl chloride: Offers different steric and electronic properties compared to tert-butyldimethylsilyl derivatives.
1-{(tert-butyldimethylsilyl)iminooxo-lambda6-sulfanyl}-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate stands out due to its unique combination of functional groups, which provide distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
tert-butyl-dimethyl-[[methyl-(3-methylimidazol-3-ium-1-yl)-oxo-λ6-sulfanylidene]amino]silane;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N3OSSi.CHF3O3S/c1-11(2,3)17(6,7)12-16(5,15)14-9-8-13(4)10-14;2-1(3,4)8(5,6)7/h8-10H,1-7H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFCDHPUSBGPKY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N=S(=O)(C)N1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24F3N3O4S2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305948-69-8 |
Source
|
Record name | 1-(N-(tert-butyldimethylsilyl)-S-methylsulfonimidoyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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